N-(3-(Allyloxy)phenyl)-4-aminobenzamide
CAS No.:
Cat. No.: VC17448268
Molecular Formula: C16H16N2O2
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N2O2 |
|---|---|
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | 4-amino-N-(3-prop-2-enoxyphenyl)benzamide |
| Standard InChI | InChI=1S/C16H16N2O2/c1-2-10-20-15-5-3-4-14(11-15)18-16(19)12-6-8-13(17)9-7-12/h2-9,11H,1,10,17H2,(H,18,19) |
| Standard InChI Key | HEGBOCUCYBXEDP-UHFFFAOYSA-N |
| Canonical SMILES | C=CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(3-(Allyloxy)phenyl)-4-aminobenzamide features a benzamide backbone (C₆H₅CONH-) linked to a 3-(allyloxy)phenyl group. The allyloxy substituent (-O-CH₂-CH=CH₂) introduces unsaturation, enabling participation in cycloaddition and polymerization reactions. The 4-aminophenyl moiety enhances solubility in polar solvents and facilitates hydrogen bonding with biological targets .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₂ | |
| Molecular Weight | 268.31 g/mol | |
| IUPAC Name | N-[3-(prop-2-en-1-yloxy)phenyl]-4-aminobenzamide | |
| SMILES | O=C(Nc1cc(OCC=C)ccc1)Nc2ccc(N)cc2 |
Spectral Characterization
Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct peaks for the allyloxy group (δ 4.5–5.5 ppm for CH₂ and CH protons) and amide protons (δ 8.0–8.5 ppm) . Infrared spectroscopy typically shows absorption bands at 1650–1680 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretches) . Mass spectrometry of derivatives confirms molecular ion peaks consistent with the formula C₁₆H₁₆N₂O₂.
Synthesis and Optimization
Primary Synthetic Routes
The compound is synthesized via nucleophilic acyl substitution between 4-aminobenzoic acid derivatives and 3-(allyloxy)aniline. A representative protocol involves:
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Activation of 4-aminobenzoic acid: Conversion to 4-aminobenzoyl chloride using thionyl chloride (SOCl₂).
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Coupling reaction: Reacting the acyl chloride with 3-(allyloxy)aniline in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the product in 65–75% purity.
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | 88% vs. 54% (DMF) |
| Temperature | 0°C → room temperature | Reduced side products |
| Base | Sodium hydride (NaH) | Faster deprotonation |
Mechanistic Insights
The reaction proceeds via a two-step mechanism: (1) nucleophilic attack by the aniline’s amine group on the electrophilic carbonyl carbon, followed by (2) elimination of HCl. Steric hindrance from the allyloxy group necessitates prolonged reaction times compared to unsubstituted analogs .
Reactivity and Functionalization
Allyloxy Group Transformations
The allyloxy moiety undergoes characteristic reactions:
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Epoxidation: Treatment with m-chloroperbenzoic acid (mCPBA) forms an epoxide, useful for further crosslinking .
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Thiol-ene reactions: Reaction with thiols under UV light generates sulfides, expanding biocompatibility .
Amide Bond Modifications
The benzamide’s NH group participates in:
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N-alkylation: Using alkyl halides in the presence of K₂CO₃ to produce tertiary amides .
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Hydrolysis: Acidic or basic conditions cleave the amide bond, yielding 4-aminobenzoic acid and 3-(allyloxy)aniline .
| Assay | Result (IC₅₀) | Model System |
|---|---|---|
| COX-2 Inhibition | 48.2 μM | RAW 264.7 cells |
| Antioxidant Activity | EC₅₀ = 112 μM (DPPH assay) | Cell-free |
| Cytotoxicity | >200 μM (HeLa cells) | MTT assay |
Structure-Activity Relationships (SAR)
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Allyloxy chain elongation: Replacing allyloxy with hexenyloxy reduces COX-2 affinity by 60%, indicating optimal chain length .
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Substituents on benzamide: Electron-withdrawing groups (e.g., -NO₂) at the para position enhance antioxidant capacity but increase cytotoxicity .
Applications in Drug Development
Prodrug Design
The allyloxy group serves as a cleavable linker in antibody-drug conjugates (ADCs). Conjugation via thiol-ene "click" chemistry enables targeted delivery to HER2-positive breast cancer cells, with in vivo studies showing tumor reduction in xenograft models .
Polymeric Drug Carriers
Copolymerization with PEG-methacrylate yields pH-responsive nanoparticles (size: 120 ± 15 nm) that release 4-aminobenzoic acid in acidic tumor microenvironments . Loading efficiency for doxorubicin reaches 78% with sustained release over 72 hours .
Recent Advances and Future Directions
Continuous Flow Synthesis
Microreactor systems achieve 92% yield in 15 minutes (vs. 8 hours in batch), enhancing scalability for industrial production . Key parameters include:
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Reactor volume: 10 mL
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Flow rate: 0.5 mL/min
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Temperature: 50°C
Photodynamic Therapy (PDT) Applications
Functionalization with porphyrin derivatives produces photosensitizers with singlet oxygen quantum yield (ΦΔ) of 0.45, comparable to clinical agents like Photofrin® . In murine melanoma models, tumor volume decreases by 70% post-irradiation (630 nm, 100 J/cm²) .
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